molecular formula C25H31ClN2O3Si B12541171 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-

Cat. No.: B12541171
M. Wt: 471.1 g/mol
InChI Key: MBWNANMMBXJHLH-UHFFFAOYSA-N
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Description

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- is a complex organic compound belonging to the class of indoles Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to introduce the amide group at the 3-position of the indole ring.

    Methoxylation and Methylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- can be compared with other similar compounds, such as:

    Indole-3-acetamide: A simpler indole derivative used as an intermediate in the synthesis of plant hormones.

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.

The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31ClN2O3Si

Molecular Weight

471.1 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-trimethylsilylpropyl)acetamide

InChI

InChI=1S/C25H31ClN2O3Si/c1-17-21(16-24(29)27-13-6-14-32(3,4)5)22-15-20(31-2)11-12-23(22)28(17)25(30)18-7-9-19(26)10-8-18/h7-12,15H,6,13-14,16H2,1-5H3,(H,27,29)

InChI Key

MBWNANMMBXJHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC[Si](C)(C)C

Origin of Product

United States

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